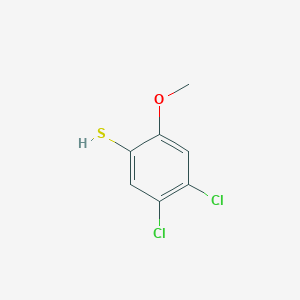

4,5-Dichloro-2-methoxybenzenethiol

Description

Properties

IUPAC Name |

4,5-dichloro-2-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHBZGDPPHISQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methoxybenzenethiol typically involves the chlorination of 2-methoxybenzenethiol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-methoxybenzenethiol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: 2-Methoxybenzenethiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2-methoxybenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxybenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4,5-Dichloro-2-methoxybenzenethiol with three structurally related compounds, emphasizing molecular properties, reactivity, and applications.

4,5-Dichloro-2-methoxybenzoic Acid

- Molecular Formula : C₈H₆Cl₂O₃

- Molecular Weight : 245.04 g/mol

- Functional Groups : Carboxylic acid (-COOH), methoxy (-OCH₃), chloro (-Cl).

- Key Differences: The carboxylic acid group increases acidity (pKa ~2-3) compared to the thiol’s weaker acidity (pKa ~8-10). Higher polarity due to the -COOH group, enhancing solubility in polar solvents. Applications: Widely used in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drug precursors) and polymer chemistry .

4,5-Dichloro-2-methoxyphenol

- Molecular Formula : C₇H₆Cl₂O₂

- Molecular Weight : 201.03 g/mol

- Functional Groups: Phenol (-OH), methoxy (-OCH₃), chloro (-Cl).

- Key Differences: The phenolic -OH group is moderately acidic (pKa ~10) but less nucleophilic than the thiol. Susceptible to oxidation, forming quinones, unlike thiols that form disulfides. Applications: Antimicrobial agents and resin modifiers in industrial coatings.

4,5-Dichloro-2-methoxybenzenemethanethiol

- Molecular Formula : C₈H₈Cl₂OS

- Molecular Weight : 231.12 g/mol

- Functional Groups : Methylthio (-SCH₃), methoxy (-OCH₃), chloro (-Cl).

- Key Differences :

- The -SCH₃ group reduces nucleophilicity compared to -SH but enhances stability against oxidation.

- Lower volatility due to increased molecular weight.

- Applications: Ligand in metal coordination chemistry and odorant precursors.

Comparative Data Table

Biological Activity

4,5-Dichloro-2-methoxybenzenethiol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and a thiol group attached to a benzene ring. Its molecular formula is C7H6Cl2OS. This compound has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities.

The unique combination of functional groups in this compound contributes to its reactivity and biological activity. The presence of the thiol group allows for interactions with various biomolecules, potentially affecting enzymatic activity and cellular processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related thiol compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound is hypothesized based on the presence of the thiol group, which is known to scavenge free radicals. This activity can protect cells from oxidative stress, contributing to its potential therapeutic applications in diseases associated with oxidative damage.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The interaction of the thiol group with cellular proteins could lead to apoptosis in cancerous cells. In vitro assays have indicated varying degrees of cytotoxicity, warranting further investigation into its mechanisms and efficacy.

Study on Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, showing promising results for potential therapeutic applications.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 4-Methoxybenzenethiol | 64 | Escherichia coli |

Study on Cytotoxicity

In another investigation focusing on cytotoxicity against breast cancer cell lines (MCF-7), this compound was subjected to MTT assays. The results indicated that the compound inhibited cell proliferation at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 40 |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to modulation of enzyme activities and disruption of cellular signaling pathways. Additionally, the chlorinated structure may enhance its reactivity towards nucleophiles within biological systems.

Comparison with Similar Compounds

When compared to other dichlorinated benzene derivatives, such as 2,4-Dichlorobenzenethiol , the presence of both methoxy and thiol groups in this compound provides it with unique reactivity profiles and biological activities.

| Compound | Key Functional Groups | Notable Activities |

|---|---|---|

| This compound | Methoxy, Thiol | Antimicrobial, Antioxidant, Cytotoxic |

| 2,4-Dichlorobenzenethiol | Thiol | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-methoxybenzenethiol, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or acid chloride intermediates. For example, thiolation of 4,5-dichloro-2-methoxybenzoyl chloride using sodium thiocyanate or thiourea derivatives under anhydrous conditions (e.g., acetone/DCM, 0°C to RT) may yield the target thiol. Reaction parameters like temperature, solvent polarity, and stoichiometry of reagents (e.g., 1:1 molar ratio of acid chloride to thiocyanate) should be optimized using Design of Experiments (DoE) .

- Characterization : Validate purity via HPLC (>95%) and confirm structure using /-NMR (e.g., δH ~3.9 ppm for methoxy, δC ~160 ppm for aromatic carbons) and HRMS (theoretical m/z: 222.98 [M-H]) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at -20°C, 4°C, and RT for 1–6 months. Monitor degradation via TLC or LC-MS, focusing on oxidation products (e.g., disulfide formation). Use argon/vacuum sealing to mitigate air-sensitive degradation .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar thiophenols?

- Methodology : Combine -NMR (methoxy singlet at ~3.9 ppm) and IR (S-H stretch ~2550 cm) with high-resolution mass spectrometry (HRMS) for precise mass confirmation. Compare with PubChem data for analogous compounds (e.g., 3,6-dichloro-2-methoxybenzoic acid, InChIKey: XFOJZPTYJMXNKK) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental results (e.g., reaction rates with methyl iodide or acrylates) to validate predictions. Software like Gaussian or ORCA can model transition states for thiol-disulfide exchange .

Q. What strategies resolve contradictions in biological activity data for chloro-methoxybenzenethiol derivatives?

- Methodology : Apply systematic review protocols to assess assay variability (e.g., cell line specificity, concentration ranges). Replicate studies under controlled conditions (e.g., standardized MTT assays for cytotoxicity). Use meta-analysis to identify trends, such as enhanced activity in derivatives with electron-withdrawing substituents .

Q. How does the electronic environment of this compound influence its coordination chemistry with transition metals?

- Methodology : Synthesize metal complexes (e.g., with Cu, Pd) and analyze using X-ray crystallography or XPS. Correlate ligand field strength with UV-Vis spectra (d-d transitions) and cyclic voltammetry (redox potentials). Compare with analogues like 4-methoxybenzenethiol to isolate electronic effects .

Q. What role does this compound play in modulating enzyme inhibition kinetics?

- Methodology : Perform kinetic assays (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. Use fluorescent probes (e.g., dansyl derivatives) to track binding events. Molecular docking (AutoDock Vina) can predict binding modes to active sites, validated by site-directed mutagenesis .

Data Management & Validation

Q. How should researchers address discrepancies in melting point or spectral data across studies?

- Methodology : Cross-reference purity data (e.g., HPLC traces) and calibration standards. For NMR, ensure deuterated solvents are anhydrous and spectra are referenced to TMS. Report data with error margins (e.g., mp 98–99°C ± 0.5°C) and deposit raw data in repositories like PubChem .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodology : Document reaction parameters (e.g., stirring rate, inert gas flow) and use QC checkpoints (e.g., TLC at 30/60/120 min). Share detailed synthetic protocols via platforms like Zenodo or protocol.io . Validate batches via interlaboratory comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.